molecular formula C7H5BrClF B13136003 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Cat. No.: B13136003
M. Wt: 223.47 g/mol
InChI Key: ZQYLPGSGDCYBPH-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-fluoro-4-methylbenzene is an aromatic compound with a benzene ring substituted by bromine, chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the stepwise introduction of substituents onto the benzene ring:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Substitution Reactions: The compound can undergo further electrophilic aromatic substitution reactions, where the existing substituents direct the incoming electrophile to specific positions on the benzene ring.

    Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄). Reduction reactions can target the halogen substituents, converting them to hydrogen atoms using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: Pd/C with H₂ or lithium aluminum hydride (LiAlH₄).

    Substitution: Various electrophiles (e.g., nitration with HNO₃/H₂SO₄).

Major Products:

    Oxidation: 2-Bromo-1-chloro-3-fluoro-4-methylbenzoic acid.

    Reduction: this compound derivatives with reduced halogen substituents.

Scientific Research Applications

Chemistry: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene is used as an intermediate in the synthesis of more complex organic molecules. Its multiple substituents make it a versatile starting material for various chemical transformations.

Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of pharmaceuticals, particularly those requiring halogenated aromatic rings for biological activity.

Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals. Its unique substitution pattern can impart desirable properties to the final products, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2-Bromo-1-chloro-3-fluoro-4-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution, the substituents on the benzene ring influence the reactivity and orientation of incoming electrophiles. The electron-withdrawing halogens (bromine, chlorine, and fluorine) and the electron-donating methyl group create a unique electronic environment that affects the compound’s reactivity.

Comparison with Similar Compounds

    2-Bromo-1-chloro-4-fluorobenzene: Lacks the methyl group, resulting in different reactivity and applications.

    2-Bromo-1-chloro-3-fluorobenzene: Similar structure but without the methyl group, affecting its chemical properties.

    2-Bromo-1-chloro-3-methylbenzene: Lacks the fluorine substituent, leading to different reactivity patterns.

Uniqueness: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene’s combination of substituents provides a unique balance of electron-withdrawing and electron-donating effects, making it particularly useful in specific synthetic applications where precise control over reactivity is required.

Properties

IUPAC Name

2-bromo-1-chloro-3-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYLPGSGDCYBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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